molecular formula C9H11F3N4 B1480752 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide CAS No. 2098107-03-8

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1480752
CAS No.: 2098107-03-8
M. Wt: 232.21 g/mol
InChI Key: KIIPWOXXJOJYQH-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide ( 2098107-03-8) is a synthetic small molecule building block and potential pharmacophore of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole core substituted with a trifluoromethyl group, a cyclopropylmethyl moiety, and a carboximidamide functional group, yielding the molecular formula C 9 H 11 F 3 N 4 and a molecular weight of 232.21 g/mol . The carboximidamide group is a key structural feature, known to act as a bioisostere for guanidinium and other cationic groups, enabling potential interactions with enzymatic active sites . This makes the compound a valuable scaffold for developing inhibitors targeting various biological pathways. Structurally related 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide analogs have been identified as potent activators of the M2 isoform of pyruvate kinase (PKM2) . PKM2 activators represent a promising therapeutic strategy in oncology by modulating the aberrant glucose metabolism characteristic of cancer cells, known as the Warburg effect . Furthermore, the pyrazole carboxamide pharmacophore is associated with diverse biological activities. For instance, novel pyrazole carboxamides have demonstrated potent antifungal activity by potentially disrupting mitochondrial function and energy metabolism in pathogens like Rhizoctonia solani . The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to enhance metabolic stability, lipophilicity, and membrane permeability. This chemical is supplied for non-human, non-veterinary research applications exclusively. It is intended for use by qualified laboratory professionals as a standard or synthetic intermediate in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and library synthesis. Researchers can utilize this compound to explore new modulators for metabolic enzymes, kinase signaling pathways, and other biological targets. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4/c10-9(11,12)7-3-6(8(13)14)16(15-7)4-5-1-2-5/h3,5H,1-2,4H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIPWOXXJOJYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C(F)(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

  • The synthesis often begins with trifluoromethylated precursors such as 4,4,4-trifluoroacetyl derivatives or 4-ethoxy-1,1,1-trifluoro-3-buten-2-one .
  • Reaction with hydrazine derivatives (e.g., methylhydrazine) under controlled temperature conditions (10 °C to 80 °C) leads to pyrazole ring formation with high selectivity for the 3-trifluoromethyl isomer.
  • The presence of additives such as acetic acid or pyrazol-5-ol can enhance selectivity and yield.

Selectivity and Yield

  • Reported yields for the pyrazole core formation range from 86.5% to over 90% with regioselectivity ratios reaching 96:4 favoring the 3-trifluoromethyl isomer over the 5-isomer.
  • Reaction times vary from 1 hour at low temperature to 5 hours at elevated temperature to optimize conversion.

Introduction of the Cyclopropylmethyl Group at N-1 Position

  • Alkylation of the pyrazole nitrogen is typically achieved using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.
  • Bases such as potassium carbonate or N,N-diisopropylethylamine in solvents like acetone or DMF facilitate the nucleophilic substitution.
  • Reaction temperatures are maintained around room temperature (20 °C) to prevent side reactions.

Formation of the Carboximidamide Group at the 5-Position

  • The carboximidamide functionality is introduced via conversion of the 5-position substituent (often an aldehyde or ester) to the amidine.
  • Common methods include treatment with amidine precursors such as 1H-pyrazole-1-carboximidamide hydrochloride or direct amidination using reagents like di-tert-butyl dicarbonate in the presence of bases.
  • Reaction conditions involve mild temperatures (0–25 °C), aqueous or mixed solvent systems (water, acetone, or tetrahydrofuran), and reaction times from several hours to overnight.

Representative Preparation Procedures and Data

Step Reagents & Conditions Yield (%) Notes
Pyrazole Core Formation 4,4,4-trifluoroacetyl ethyl ester + methylhydrazine in acetic acid, 10 °C to 80 °C, 6 h 86.5 High regioselectivity (96:4) for 3-trifluoromethyl isomer
N-1 Alkylation Cyclopropylmethyl bromide + K2CO3 in acetone, 20 °C, 2–4 h ~85 Efficient alkylation with minimal side products
Carboximidamide Introduction 1H-pyrazole-1-carboximidamide hydrochloride + di-tert-butyl dicarbonate + base (e.g., DMAP, Et3N) in THF, 20 °C, 20 h 74.8–88 Formation of tert-butyl-protected amidine intermediates; high purity and yield

Advanced Synthetic Considerations

  • Regioisomer Separation: The pyrazole synthesis often yields regioisomeric mixtures; separation is achieved by fractional distillation based on boiling point vs. pressure diagrams or preparative chromatography.
  • Functional Group Transformations: Subsequent functionalization at other positions (e.g., bromination, lithiation) can be employed to facilitate the introduction of the carboximidamide group or other substituents.
  • Flow Chemistry: Some steps, such as lithiation for functional group introduction, have been successfully adapted to flow reactors to improve reproducibility and scalability.

Summary of Key Research Findings

  • The use of ethyl 4,4,4-trifluoroacetate and methylhydrazine under controlled conditions is critical for high selectivity in pyrazole core formation.
  • Alkylation with cyclopropylmethyl halides proceeds efficiently under mild basic conditions.
  • Carboximidamide formation benefits from the use of di-tert-butyl dicarbonate and bases like DMAP or triethylamine in aprotic solvents, yielding high-purity intermediates.
  • Overall yields for the multi-step synthesis range between 70% and 90% depending on purification and reaction optimization.
  • The methods are supported by detailed NMR and HR-MS characterization confirming structural integrity.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclopropylmethyl group can contribute to the compound’s binding affinity and selectivity for certain enzymes or receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups Melting Point (°C) Yield (%) References
Target : 1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide C9H12F3N5* 247.22* 1: Cyclopropylmethyl; 3: CF3; 5: Carboximidamide Carboximidamide N/A N/A [3]
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide C7H8F4N4 224.16 1: 2-Fluoroethyl; 3: CF3; 5: Carboximidamide Carboximidamide N/A N/A [2]
3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxamide C21H15ClN6O 403.1 1: Phenyl; 3: Methyl; 4: Carboxamide Carboxamide 133–135 68 [1]
Berotralstat (dihydrochloride) C28H24Cl2F3N7O 626.44 1: Complex aryl/cyclopropylmethyl; 3: CF3 Carboxamide N/A N/A [4, 5]

*Calculated based on structural analysis; experimental data pending.

Key Observations :

  • Trifluoromethyl (CF3) groups, present in all listed compounds, improve lipophilicity and resistance to oxidative metabolism .
  • Functional Group Differences :
    • Carboximidamide (target) vs. carboxamide (3a, Berotralstat): The amidine group’s basicity may improve solubility in acidic environments and alter hydrogen-bonding interactions with biological targets .

Q & A

Q. Table 1: Synthetic Steps and Yields

StepReaction TypeKey Reagents/ConditionsYield (%)
1Cyclopropylmethyl substitutionNaOH, triethylamine, 80°C85
2Carboximidamide formationNH2OH·HCl, EtOH, reflux95
3Final purificationSilica gel chromatography56–85

Basic: How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on:

  • 1H/13C-NMR : Assigning cyclopropylmethyl protons (δ 0.5–1.2 ppm) and trifluoromethyl carbons (δ 120–125 ppm, JCF ~280 Hz). The carboximidamide group shows NH2 signals at δ 6.5–7.0 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Exact mass matching (e.g., [M+H]+ calculated for C10H12F3N5: 282.1072) .
  • IR Spectroscopy : Stretching bands for C≡N (2250 cm⁻¹) and NH2 (3350–3450 cm⁻¹) .

Advanced: What methodologies are used to evaluate its biological activity, particularly enzyme inhibition?

  • Enzyme Assays :
    • Kallikrein Inhibition : Fluorescent substrate assays (e.g., Z-Gly-Leu-Arg-AMC) with IC50 values determined via dose-response curves .
    • Factor Xa Selectivity : Comparative assays against trypsin and plasma kallikrein to calculate selectivity ratios (>100-fold in favor of Factor Xa) .
  • Binding Studies : Surface plasmon resonance (SPR) to measure KD values (nM range) for target proteases .

Q. Table 2: Representative Enzyme Inhibition Data

TargetAssay TypeIC50 (nM)Selectivity vs. TrypsinSource
KallikreinFluorescent2.5N/A
Factor XaChromogenic0.8>150-fold

Advanced: How are structure-activity relationship (SAR) studies designed to optimize this compound?

SAR focuses on:

  • Pyrazole Core Modifications : Introducing electron-withdrawing groups (e.g., CF3) to enhance binding to hydrophobic enzyme pockets .
  • Cyclopropylmethyl Group : Comparative studies with ethyl or benzyl substituents show cyclopropyl improves metabolic stability (t1/2 >4h in liver microsomes) .
  • Carboximidamide Bioisosteres : Replacing amidine with amidoxime reduces cytotoxicity while maintaining potency (IC50 shift <2-fold) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Conflicting data (e.g., variance in IC50 values) are addressed via:

  • Standardized Assay Conditions : Controlling pH, ionic strength, and enzyme batches (e.g., recombinant vs. plasma-derived kallikrein) .
  • Counter-Screening : Testing against off-target kinases (e.g., EGFR, VEGFR2) to rule out nonspecific inhibition .
  • Molecular Docking : Validating binding poses using X-ray crystallography data of homologous enzymes (e.g., Factor Xa PDB: 1FJS) .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

  • Matrix Effects : Plasma proteins (e.g., albumin) bind strongly (fu ~5%), requiring protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) .
  • LC-MS/MS Optimization :
    • Mobile Phase : 0.1% formic acid in acetonitrile/water (70:30) to enhance ionization.
    • Detection : MRM transitions m/z 282→210 (quantifier) and 282→165 (qualifier) .
  • LOD/LOQ : Typically 0.1 ng/mL (LOD) and 0.5 ng/mL (LOQ) in plasma .

Advanced: What strategies improve the compound’s stability in formulation studies?

  • pH Adjustment : Buffering to pH 4–5 (citrate buffer) prevents amidine hydrolysis .
  • Lyophilization : Formulating with mannitol (1:1 w/w) increases shelf-life (>24 months at 4°C) .
  • Light Sensitivity : Amber glass vials and nitrogen-blanketed storage reduce photodegradation (UV λmax 270 nm) .

Advanced: How is pharmacokinetic (PK) profiling conducted in preclinical models?

  • In Vivo Studies :
    • Oral Bioavailability : Dose-dependent AUC0–24h (e.g., 10 mg/kg in rats: AUC = 1500 ng·h/mL) .
    • Tissue Distribution : Highest concentrations in liver and kidneys (Cmax > plasma by 3-fold) .
  • Metabolite ID : LC-MS/MS reveals primary metabolites via O-dealkylation and glucuronidation .

Q. Table 3: Pharmacokinetic Parameters in Rats

Dose (mg/kg)Cmax (ng/mL)t1/2 (h)AUC0–24h (ng·h/mL)
103204.51500
309505.24500

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 2
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

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